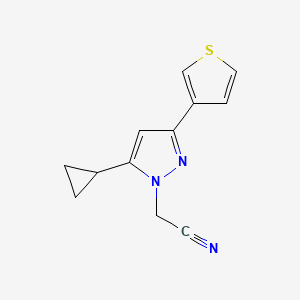

2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile

Description

Properties

IUPAC Name |

2-(5-cyclopropyl-3-thiophen-3-ylpyrazol-1-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3S/c13-4-5-15-12(9-1-2-9)7-11(14-15)10-3-6-16-8-10/h3,6-9H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDCOCTXIIQCNHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2CC#N)C3=CSC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Electrochemical C–H Thiocyanation of 5-Aminopyrazoles as a Key Step

- Electrochemical thiocyanation has been demonstrated as an effective method to functionalize pyrazole derivatives at the C–H position, which can be adapted for the synthesis of 2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile or its precursors.

- The process involves controlled potential electrolysis (CPE) at an anode potential close to the oxidation peak of the thiocyanate ion (0.70–0.85 V vs. SCE) in an undivided or divided electrochemical cell.

- Glassy carbon electrodes provide higher yields compared to platinum electrodes.

- Typical conditions: NH4SCN as the thiocyanating agent, 0.1 M NaClO4 in a MeCN-H2O (20:1) solvent mixture, with a theoretical charge passed (Q = 193 C) for complete conversion.

- Under optimized conditions, yields of thiocyanato-pyrazole derivatives reach up to 83%.

Condensation with 1,3-Dicarbonyl Compounds

- The thiocyanato-pyrazole intermediates undergo condensation with 1,3-dicarbonyl compounds or their derivatives to form the target pyrazolyl acetonitrile derivatives.

- Optimal condensation conditions include aqueous media (H2O) with catalytic hydrochloric acid at room temperature for 24 hours.

- Alternative solvents such as aqueous ethanol or pure ethanol are used for substrates with lower water solubility.

- Yields for these condensation products range from 65% to 96% depending on the substrate and solvent system.

- Strong acids like H2SO4 lead to resinification and lower yields, while weaker acids like AcOH reduce reaction rates.

Summary of Key Experimental Data

| Step | Conditions | Electrode | Solvent System | Yield (%) | Notes |

|---|---|---|---|---|---|

| Electrochemical Thiocyanation | CPE at 0.90 V vs. SCE, Q=193 C | Glassy carbon (GC) | MeCN-H2O (20:1), NH4SCN | 83 | Divided cell preferred, avoids reduction of product |

| Electrochemical Thiocyanation | Same as above | Platinum (Pt) | MeCN-H2O (20:1), NH4SCN | 72 | Lower yield, resinification observed in undivided cell |

| Condensation with 1,3-dicarbonyl | HCl catalyst, 24 h at RT | N/A | H2O | 77–96 | Best yields with HCl, aqueous medium |

| Condensation with 1,3-dicarbonyl | HCl catalyst, 24 h at RT | N/A | Aqueous EtOH or EtOH | 65–91 | Suitable for less water-soluble substrates |

Mechanistic Insights and Electrochemical Behavior

- Cyclic voltammetry studies indicate that thiocyanate ions undergo irreversible one-electron oxidation to form thiocyanogen, which then reacts with the pyrazole substrate.

- The oxidation potentials of the pyrazole and thiocyanate are close, suggesting a possible ECE (electrochemical-chemical-electrochemical) mechanism.

- The electrochemical method offers a green and selective route avoiding harsh reagents.

- Cathodic decomposition of the product is minimized by using divided cells.

Practical Considerations

- The solubility of starting materials and supporting electrolytes significantly affects reaction efficiency.

- NH4SCN is preferred over KSCN or NaSCN due to better solubility in the reaction medium.

- Control of electrolysis potential is critical to prevent overoxidation and resinification.

- Scale-up experiments show that the method is amenable to increased batch sizes with moderate retention of yield.

Chemical Reactions Analysis

Types of Reactions: 2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium(VI) oxide.

Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like alkyl halides or amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in ether.

Substitution: Alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of substituted pyrazolyl derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound's structural characteristics suggest significant potential in medicinal applications:

- Anti-inflammatory Properties : Research indicates that derivatives of pyrazole compounds can inhibit cyclooxygenase (COX) enzymes, which are pivotal in inflammatory processes. Preliminary studies on similar compounds have shown promising anti-inflammatory effects.

- Analgesic Activity : The compound may also exhibit analgesic properties through its interaction with pain pathways. The presence of the thiophene ring enhances its ability to modulate pain signaling.

- Antitumor Activity : Some studies have indicated that pyrazole derivatives possess antitumor properties, potentially through the modulation of signaling pathways involved in cell proliferation and apoptosis .

Materials Science

In addition to its medicinal applications, 2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile is being explored for its potential in materials science:

- Organic Electronics : The unique electronic properties of thiophene rings make this compound a candidate for use in organic semiconductors and photovoltaic devices. Its ability to form charge-transfer complexes could lead to advancements in the development of organic light-emitting diodes (OLEDs) and solar cells .

Case Study 1: Anti-inflammatory Effects

A study investigating the anti-inflammatory effects of pyrazole derivatives found that compounds structurally similar to this compound demonstrated significant inhibition of COX enzymes in vitro. The results indicated a dose-dependent response, suggesting that modifications to the pyrazole structure could enhance efficacy.

Case Study 2: Antitumor Activity

In another study focusing on the antitumor potential of thiophene-containing compounds, researchers observed that certain derivatives exhibited cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways, highlighting the therapeutic promise of compounds like this compound in cancer treatment .

Mechanism of Action

The mechanism by which 2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Physical Properties (Predicted):

- Density : 1.37 ± 0.1 g/cm³

- Boiling Point : 422.9 ± 45.0 °C

- pKa : 0.91 ± 0.10 (indicating weak acidity) .

Its synthesis likely involves nucleophilic substitution or cyclocondensation reactions, as seen in analogous pyrazole derivatives (e.g., reactions involving malononitrile or cyanoacetate precursors) .

Comparison with Similar Compounds

Pyrazole-acetonitrile derivatives exhibit structural diversity based on substituents at positions 3 and 5 of the pyrazole ring. Below is a comparative analysis of 2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetonitrile and its analogs:

Table 1: Structural and Physical Comparison

*Molecular weight calculated based on structural similarity to the target compound.

Key Observations:

Substituent Effects: The cyclopropyl group in the target compound introduces steric strain and may enhance rigidity compared to the ethyl analog (CAS: 2097964-69-5) . Cyclopropyl’s electron-withdrawing nature could also modulate electronic properties, affecting reactivity in synthetic pathways . Thiophene Position: All evidence pertains to thiophen-2-yl derivatives.

Synthetic Routes: The target compound’s synthesis may parallel methods used for 5-amino-3-hydroxy-pyrazole derivatives, where 1,4-dioxane and triethylamine facilitate cyclocondensation . In contrast, trifluoromethyl-substituted pyrazoles (e.g., ) require more complex coupling agents, such as isonicotinoyl chlorides, to introduce fluorine-containing groups .

Applications: While the target compound’s applications are unspecified, structurally related pyrazole-acetonitriles serve as intermediates in pharmaceuticals. Thiophene-containing analogs (e.g., ) are explored for antimicrobial activity, though data for the target compound remains absent .

Biological Activity

2-(5-Cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile is a complex organic compound that has garnered attention due to its potential biological activities. This compound features a unique structural arrangement with a pyrazole ring, cyclopropyl group, and thiophene moiety, which may enhance its interaction with various biological targets. Research indicates that derivatives of pyrazole often exhibit significant pharmacological properties, including antimicrobial, anti-inflammatory, and antitumor activities.

Chemical Structure and Properties

The molecular formula of this compound is C12H12N4S, with a molecular weight of approximately 232.32 g/mol. The compound's structure can be represented as follows:

The biological activity of this compound is likely mediated through its interaction with specific enzymes or receptors. The presence of the pyrazole and thiophene rings suggests potential interactions with aromatic binding sites, which may modulate the activity of various biological targets. Studies have indicated that such compounds may act by inhibiting key enzymes involved in inflammation and cancer progression.

Antimicrobial Activity

Research has demonstrated that pyrazole derivatives exhibit notable antimicrobial properties. In a study involving various bacterial strains (e.g., Escherichia coli, Staphylococcus aureus), compounds similar to this compound showed significant inhibition zones and low minimum inhibitory concentrations (MIC) .

| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| E. coli | 15 | 32 |

| S. aureus | 18 | 16 |

| Bacillus subtilis | 14 | 64 |

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been well-documented. A study indicated that compounds related to this class can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro . This property makes them promising candidates for treating inflammatory diseases.

Antitumor Activity

Pyrazole derivatives have also shown promise in cancer research. They are reported to inhibit various cancer cell lines, including breast cancer (MCF-7) and leukemia (CEM) cells. For instance, certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics like doxorubicin .

| Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 10 | Induction of apoptosis |

| CEM | 5 | Cell cycle arrest |

Case Studies

- Antimicrobial Efficacy : A series of studies evaluated the antimicrobial efficacy of pyrazole derivatives against various pathogens. The results indicated that modifications to the thiophene ring significantly enhanced activity against resistant strains .

- Antitumor Activity : In another study, researchers synthesized multiple pyrazole derivatives and assessed their cytotoxic effects on human breast adenocarcinoma cells. The findings revealed that specific substitutions on the pyrazole ring improved selectivity and potency against tumor cells while sparing normal cells .

Q & A

Q. What are the critical safety considerations when handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, chemical-resistant lab coats, and safety goggles. Avoid direct skin/eye contact due to its classification as a skin/eye irritant (Category 2/2A) .

- Ventilation: Conduct all operations in a fume hood to minimize inhalation risks.

- Storage: Store in airtight containers at 2–8°C to prevent degradation and hazardous byproduct formation .

- Emergency Response: For eye exposure, flush immediately with water for ≥15 minutes; for skin contact, wash with soap/water .

Q. What is the standard synthetic route for this compound?

Answer: A validated method involves:

Reaction Setup: React 5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazole with chloroacetonitrile in anhydrous THF at 0–5°C under nitrogen .

Stoichiometry: Use a 1:1.2 molar ratio (pyrazole:chloroacetonitrile) to minimize unreacted starting material.

Purification: Isolate via column chromatography (silica gel, hexane/EtOAc 3:1) .

Yield Optimization: Monitor reaction progress by TLC and maintain temperatures below 10°C to suppress side reactions .

Q. How can researchers characterize purity and structural integrity?

Answer:

- Chromatography: Use HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%).

- Spectroscopy: Confirm structure via <sup>1</sup>H NMR (key peaks: pyrazole-H δ 7.82 ppm, thiophene-H δ 7.15 ppm) .

- Mass Spectrometry: Validate molecular ion [M+H]<sup>+</sup> using ESI-MS .

Advanced Research Questions

Q. How to resolve contradictory spectroscopic data during structural validation?

Answer:

- Multi-Dimensional NMR: Acquire 2D spectra (HSQC, HMBC) to verify proton-carbon correlations and heteronuclear couplings .

- X-Ray Crystallography: Resolve ambiguities by determining the crystal structure .

- Computational Validation: Compare experimental <sup>13</sup>C NMR shifts with DFT calculations (B3LYP/6-311+G(d,p)) .

Q. How to design stability studies under varying environmental conditions?

Answer: Adopt the INCHEMBIOL framework :

Hydrolysis: Incubate at pH 4, 7, and 9 (25°C) and quantify degradation via LC-MS/MS.

Photolysis: Expose to simulated sunlight (300–800 nm) and monitor using UV-Vis spectroscopy.

Thermal Stability: Assess decomposition kinetics at 40°C, 60°C, and 80°C via TGA/DSC.

Experimental Design Table:

| Condition | Analytical Method | Key Parameter |

|---|---|---|

| pH 9, 25°C | LC-MS/MS | Half-life (t₁/₂) |

| UV light (300 nm) | UV-Vis spectroscopy | % Degradation/hour |

| 60°C, dry N₂ | TGA | Weight loss profile |

Q. What methodologies assess environmental fate and ecotoxicity?

Answer:

- Sorption Studies: Determine soil-water partition coefficients (Koc) using OECD Guideline 106 with three soil types .

- Aquatic Toxicity: Perform 48-hour acute toxicity tests on Daphnia magna (EC₅₀) .

- Bioaccumulation: Use radiolabeled compound to measure bioconcentration factors in fish models.

Q. How to optimize reaction yields while managing steric effects?

Answer:

- Solvent Screening: Test polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity .

- Catalysis: Evaluate phase-transfer catalysts (e.g., TBAB) to improve interfacial reactivity.

- DOE Approach: Apply factorial design to optimize temperature, solvent ratio, and reaction time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.